Product packaging for 3-Iodo-4-methylbenzene-1-sulfonamide(Cat. No.:CAS No. 437604-15-4)

3-Iodo-4-methylbenzene-1-sulfonamide

Cat. No.: B3266833
CAS No.: 437604-15-4
M. Wt: 297.12 g/mol
InChI Key: CDARHVDXDFHNPQ-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzene-1-sulfonamide (CAS 437604-15-4) is a high-value synthetic intermediate and building block in organic chemistry and drug discovery research . With the molecular formula C7H8INO2S and a molecular weight of 297.11 g/mol, this compound features a sulfonamide group and an iodine atom on a toluene backbone, making it a versatile substrate for constructing complex molecules . The primary sulfonamide group is a key motif in medicinal chemistry, found in a wide array of pharmacologically active agents, and can be used for further derivatization or to introduce sulfonamide-based biological activity . The iodine substituent serves as an excellent handle for modern metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing researchers to efficiently create carbon-carbon bonds and introduce complex aromatic systems . This dual functionality makes this compound a particularly useful reagent for the synthesis of compound libraries and the development of new pharmaceutical candidates, including investigations into potent drug classes like topoisomerase I inhibitors . It is also related to 3-Iodo-4-methylbenzene-1-sulfonyl chloride, a similarly versatile intermediate used in the synthesis of various sulfonamide derivatives . This product is intended for research and further manufacturing applications only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8INO2S B3266833 3-Iodo-4-methylbenzene-1-sulfonamide CAS No. 437604-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDARHVDXDFHNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 3 Iodo 4 Methylbenzene 1 Sulfonamide and Analogues

Direct Synthesis Approaches

Direct approaches focus on introducing the iodine and sulfonamide functionalities onto a toluene (B28343) scaffold. This can be achieved either by iodinating a 4-methylbenzene-1-sulfonamide precursor or by performing a sulfonamidation reaction on an iodinated toluene derivative.

The direct iodination of 4-methylbenzene-1-sulfonamide (p-toluenesulfonamide) presents a challenge in regioselectivity due to the competing directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the sulfonamide group is a deactivating, meta-director. The synthesis of the target compound requires iodination at the C-3 position, which is ortho to the activating methyl group and meta to the deactivating sulfonamide group. This outcome is favored because electrophilic attack is directed primarily by the activating group.

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing an iodine atom onto the benzene (B151609) ring. Unlike other halogens like bromine and chlorine, molecular iodine (I₂) is generally unreactive towards aromatic rings on its own. wikipedia.orgorgoreview.comlibretexts.org To facilitate the reaction, a more potent electrophilic iodine species, effectively an iodine cation (I⁺), must be generated in situ. orgoreview.com

Common iodine sources for these reactions include molecular iodine and N-Iodosuccinimide (NIS). NIS is often preferred for milder and more regioselective transformations. researchgate.netelsevierpure.comresearchgate.net The reaction proceeds via the attack of the electron-rich aromatic ring of the p-toluenesulfonamide (B41071) precursor on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. wikipedia.org

To generate the necessary electrophilic iodine (I⁺) from molecular iodine, an oxidizing agent is required. orgoreview.comlibretexts.org These agents oxidize I₂ to a more reactive species that can be attacked by the aromatic ring. libretexts.org

A variety of oxidizing systems have been developed for this purpose:

Acid-Based Oxidants: A common and potent method involves using nitric acid or a mixture of iodic acid (HIO₃) and sulfuric acid (H₂SO₄). wikipedia.org These conditions are effective even for deactivated aromatic rings.

Peroxides: Hydrogen peroxide (H₂O₂) can be used as a green oxidizing agent to accelerate the iodination reaction. orgoreview.comlibretexts.org

Metal Salts: Copper salts, such as copper(II) chloride (CuCl₂), can also facilitate the oxidation of I₂ to the active electrophile. orgoreview.comlibretexts.org

Hypervalent Iodine Reagents: These reagents represent a more modern approach. For instance, an alkyl iodide can be oxidized by an agent like m-chloroperbenzoic acid (m-CPBA) to form a hypervalent iodine intermediate, which then generates a hypoiodous acid species capable of participating in sulfonamide synthesis. figshare.com Another hypervalent iodine reagent, hydroxyl(tosyloxy)iodobenzene (HTIB), has been used for the iodination of ketones. mdpi.com A patent also describes novel hypervalent iodine compounds involving p-toluenesulfonamide ligands that are effective in amination reactions. google.com

The selection of the specific iodine source and oxidizing agent allows for control over the reactivity and can be optimized for the specific substrate.

Table 1: Reagents for Electrophilic Iodination of Aromatic Compounds
Iodine SourceOxidizing Agent / CatalystNotesReference
I₂Nitric Acid (HNO₃)Classic method, generates the electrophile "I⁺". wikipedia.orgorgoreview.com
I₂Hydrogen Peroxide (H₂O₂)A greener alternative for generating the electrophile. orgoreview.comlibretexts.org
I₂Copper(II) Chloride (CuCl₂)Metal salt used to accelerate the reaction. libretexts.org
N-Iodosuccinimide (NIS)p-Toluenesulfonic Acid (p-TSA)Mild system used for regioselective iodination of activated rings like phenols. researchgate.netelsevierpure.com
I₂Iodic Acid (HIO₃) / Sulfuric Acid (H₂SO₄)Powerful reagent system suitable for deactivated arenes. wikipedia.org
1-Iodopropanem-Chloroperbenzoic acid (m-CPBA)Forms a hypervalent iodine intermediate for sulfonamide synthesis. figshare.com

The reaction of a sulfonyl chloride with an amine is the most traditional and widely used method for the synthesis of sulfonamides. researchgate.net This pathway is highly relevant for producing 3-Iodo-4-methylbenzene-1-sulfonamide, as the required intermediate, 3-Iodo-4-methylbenzene-1-sulfonyl chloride , is a known compound. chemscene.combldpharm.com

The synthesis proceeds via a nucleophilic attack of an amine—in this case, ammonia (B1221849) (NH₃) to form the primary sulfonamide—on the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net The precursor, 3-Iodo-4-methylbenzene-1-sulfonyl chloride, can be synthesized from 3-iodo-4-methylaniline (B1581167) through a Sandmeyer-type reaction, which converts the aniline (B41778) to a diazonium salt that is subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. nih.gov

Modern synthetic chemistry offers several alternatives to the sulfonyl chloride method, utilizing sulfonyl hydrazides and sodium sulfinates as precursors. These methods often employ milder conditions and exhibit broad functional group tolerance.

From Sulfonyl Hydrazides: Sulfonyl hydrazides can serve as effective sulfonylating agents for amines. nih.gov A common protocol involves the reaction of a sulfonyl hydrazide with an amine in the presence of an iodine catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). nih.govresearchgate.net This method provides a direct and eco-friendly route to various sulfonamides. nih.gov For the synthesis of the target compound, this would involve the preparation of 3-iodo-4-methyl-benzenesulfonyl hydrazide.

From Sodium Sulfinates: The coupling of sodium sulfinates with amines provides another powerful, metal-free pathway to sulfonamides. nih.govrsc.org These reactions are often mediated by molecular iodine at room temperature. rsc.org The proposed mechanism involves the in-situ formation of a sulfonyl iodide intermediate from the reaction of the sodium sulfinate with iodine, which is then attacked by the amine. nih.gov This approach is noted for its efficiency and use of inexpensive and readily available reagents. nih.govrsc.org The synthesis of this compound via this route would require the precursor sodium 3-iodo-4-methylbenzenesulfinate.

Table 2: Modern Sulfonamide Synthesis Methods from Iodinated Precursors
Precursor TypeKey ReagentsGeneral ConditionsNotesReference
Sulfonyl ChlorideAmmonia (NH₃), Base (e.g., Pyridine, Triethylamine)Various organic solvents (e.g., THF, Diethyl ether)Classic, robust method. Precursor is known. researchgate.netnih.gov
Sulfonyl HydrazideAmine, I₂ (catalyst), TBHP (oxidant)Aqueous phase or organic solvent, 80 °CGreen and efficient protocol. nih.gov
Sodium SulfinateAmine, NH₄I or I₂CH₃CN, 80 °C or Room TemperatureMetal-free, high functional group tolerance. nih.govrsc.org

Sulfonamidation of Iodinated Toluene Derivatives

Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis

The formation of the sulfonamide S-N bond and the arylation of the sulfonamide nitrogen are pivotal steps in the synthesis of aromatic sulfonamides. Metal catalysis has provided powerful tools to achieve these transformations with high efficiency and broad substrate scope.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone for the formation of C-N bonds. libretexts.orgwikipedia.org This methodology is highly effective for the N-arylation of primary and secondary sulfonamides with aryl halides, including iodo- and bromoarenes. acs.orgnih.gov The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation by a base, and subsequent reductive elimination to yield the N-arylsulfonamide product and regenerate the Pd(0) catalyst. wikipedia.org

The success of these reactions heavily relies on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. organic-chemistry.org Early systems used ligands like P(o-tolyl)₃, while subsequent generations have introduced more sophisticated, sterically hindered, and electron-rich ligands such as Buchwald's biarylphosphines (e.g., tBuXPhos) and Hartwig's Josiphos-type ligands, expanding the reaction's scope to include less reactive aryl chlorides and a wider array of sulfonamides. organic-chemistry.orgorganic-chemistry.org A key advantage of this method is the ability to avoid potentially genotoxic reagents like methanesulfonyl chloride by directly coupling the sulfonamide with an aryl halide. acs.org The development of palladium precatalysts has further simplified the procedure, providing air-stable and highly efficient catalytic systems. nih.gov

Catalyst/Ligand SystemSubstratesKey Features
Pd₂(dba)₃ / tBuXPhos Chiral tert-butanesulfinamide and aryl halidesAccomplishes C-N cross-coupling without racemization; addition of water improves yields. organic-chemistry.org
Pd(OAc)₂ / Indole-based ligand Methyl sulfonamides and aryl chloridesAchieves chemoselective mono-arylation with no diarylation observed; applied to the synthesis of Sumatriptan. nih.gov
[(CyPF-tBu)PdCl₂] Heteroaryl and aryl halides with aminesAir-stable, one-component precatalyst highly efficient for amination. organic-chemistry.org
Pd(0) / BINAP Aryl bromides and amines with stereocentersCatalyzes intermolecular coupling without loss of enantioselectivity. libretexts.org

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for C-N bond formation. cbijournal.comresearchgate.net A notable application is the intramolecular annulation (cyclization) involving iodo-sulfonamides. Research has demonstrated an efficient copper(I)-catalyzed cyclization of 2-iodobenzene sulfonamides with aryl isothiocyanates and isocyanates. rsc.orgrsc.org

In these reactions, the 2-iodo-sulfonamide acts as a key precursor. When reacted with aryl isothiocyanates (Ar-N=C=S) in the presence of a Cu(I) catalyst, the C=S moiety participates in the cyclization to afford functionalized benzodithiazines. rsc.org Conversely, reaction with aryl isocyanates (Ar-N=C=O) involves the N=C portion in the annulation, yielding thiadiazinones. rsc.orgrsc.org The proposed mechanism suggests the formation of a seven-membered cyclic copper intermediate which, upon reductive elimination, gives the final sultam product and regenerates the Cu(I) catalyst. rsc.org This strategy highlights a specific and valuable transformation for iodo-sulfonamides, leading to complex heterocyclic structures. rsc.org Other copper-catalyzed reactions include the synthesis of benzothiazoles from 2-haloanilines and the formation of 5-sulfonamidoindoles via [3+2] annulation. researchgate.netnih.gov

ReactantsCatalyst SystemProduct Type
2-Iodobenzene sulfonamides + Aryl isothiocyanatesCuI / K₂CO₃Functionalized Benzodithiazines rsc.orgrsc.org
2-Iodobenzene sulfonamides + Aryl isocyanatesCuI / K₂CO₃Functionalized Benzothiadiazinones rsc.orgrsc.org
N-Tosyl-2-iodo-anilines + IsothiocyanatesCuI / K₂CO₃(Benzothiazin-2-ylidene)anilines rsc.org
o-Iodoanilines + K₂S + TosMICNot specifiedBenzothiazolethiones organic-chemistry.org

While palladium and copper catalysis are well-established, research continues to uncover novel methodologies for C-N bond formation in sulfonamide synthesis. researchgate.netdntb.gov.ua Nickel catalysis has emerged as a powerful tool, particularly for the coupling of (hetero)aryl chlorides with sulfonamides, leveraging the lower cost and higher abundance of nickel compared to palladium. thieme-connect.comsemanticscholar.org Photosensitized and nickelaelectrocatalyzed systems have enabled these transformations to proceed under mild conditions. nih.gov

Another significant advancement is the development of cross-electrophile coupling reactions. These methods engage two different electrophiles, such as an unstrained benzylic sulfonamide (acting as an electrophile through C-N bond activation) and an alkyl chloride, using a nickel catalyst. acs.orgacs.org This strategy allows for the structural rearrangement of sulfonamides, for instance, through the ring contraction of N-tosylpiperidines to form cyclopropanes. acs.org

Furthermore, direct C-H amination represents a highly atom-economical approach, avoiding the need for pre-functionalized aryl halides. nih.gov The Pd(II)/SOX (sulfoxide) catalyzed intermolecular allylic C-H amination allows for the direct coupling of terminal olefins with N-triflyl protected amines, functioning as a fragment coupling reaction. morressier.com These emerging techniques provide new synthetic routes with unique reactivity and substrate compatibility. thieme-connect.com

Radical and Mechanistic Pathways in Sulfonamide Formation

Beyond metal catalysis, pathways involving radical intermediates and hypervalent iodine reagents offer alternative and often metal-free routes to sulfonamides. These methods frequently employ different starting materials and proceed through distinct mechanistic steps.

Molecular iodine (I₂) has proven to be an effective and versatile catalyst for the synthesis of sulfonamides under metal-free conditions. rsc.org A common strategy is the iodine-catalyzed oxidative coupling of sulfonyl hydrazides with primary or secondary amines. researchgate.netelsevierpure.com This method is advantageous due to the use of stable, readily available starting materials and the generation of benign byproducts, typically nitrogen gas and water. rsc.org The reaction is often performed in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.netrsc.org

The proposed mechanism involves the oxidation of the sulfonyl hydrazide by the iodine/oxidant system to generate a sulfonyl radical or a related reactive sulfur intermediate. This species then couples with the amine nucleophile to form the S-N bond, yielding the sulfonamide product. researchgate.net The methodology has been successfully applied to a wide range of amines, including aliphatic, aromatic, and heterocyclic amines, providing moderate to excellent yields in short reaction times. rsc.orgresearchgate.net Variations include iodine-mediated decarboxylative coupling reactions to form β-sulfonyl-enamines. rsc.org

Hypervalent iodine reagents, particularly iodine(III) compounds like (diacetoxyiodo)benzene (B116549) (PIDA or PhI(OAc)₂), are powerful oxidants that facilitate a variety of nitrogen-transfer reactions for sulfonamide synthesis. chemrxiv.orgnih.gov These metal-free reactions proceed under mild conditions and exhibit broad functional group tolerance. nih.gov

One key application is the synthesis of N-sulfonyl imines from aldehydes and sulfonamides, promoted by a PIDA/I₂ system. mdpi.com The reaction is believed to proceed through a radical initiation step, followed by a condensation of the sulfonamide. mdpi.com The resulting N-sulfonyl imine can be easily reduced to afford the corresponding N-alkylsulfonamide. mdpi.com

Another powerful strategy involves the direct transfer of an NH group from a simple ammonia source (e.g., ammonium (B1175870) carbamate) to a sulfur-containing substrate, mediated by a hypervalent iodine reagent. nih.govrsc.org This has been effectively used to convert sulfoxides to NH-sulfoximines and thiols to sulfonamides or sulfonimidates. nih.govresearchgate.netacs.org Mechanistic studies suggest the in-situ formation of a highly reactive iodonitrene intermediate, which acts as the electrophilic aminating agent. nih.govrsc.org These methods provide a direct and highly chemoselective route for installing nitrogen onto sulfur. researchgate.netacs.org

Reagent SystemTransformationKey Features
PIDA / I₂ / Aldehyde / Sulfonamide Aldehyde → N-Sulfonyl imineOperates through a radical initiation step; imine can be reduced to N-alkylsulfonamide. mdpi.com
PIDA / Ammonium Carbamate / Sulfoxide Sulfoxide → NH-SulfoximineDirect NH-group transfer; proceeds with retention of stereochemistry at sulfur. nih.gov
PIDA / Ammonium Carbamate / Thiol Thiol → Sulfonamide or SulfonimidateHighly chemoselective NH- and O-transfer; product selectivity can be tuned by reactant loading. researchgate.netacs.org
PIDA / Amines / Sulfenamides Sulfenamide → SulfinamidineOxidative amination under mild, metal-free conditions. chemrxiv.orgnih.gov

C-H Activation and Functionalization Mediated by N-Iodosulfonamides

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering a more atom-economical route to complex molecules by avoiding the pre-functionalization of starting materials. In the context of sulfonamide synthesis, transition-metal-catalyzed C-H amination has emerged as a key technology. researchgate.netnih.gov These reactions often involve the in-situ generation of a metal-nitrenoid intermediate which then inserts into a C-H bond.

While the specific use of pre-formed N-iodosulfonamides as the primary mediators for C-H activation in the synthesis of compounds like this compound is not extensively documented, the broader field points towards the critical role of hypervalent iodine reagents in these transformations. researchgate.net Hypervalent iodine compounds, such as phenyliodine diacetate (PhI(OAc)₂), are frequently used as oxidants to activate N-H bonds in primary sulfonamides, generating highly reactive iminoiodinanes (ArSO₂N=IPh) in situ. researchgate.net These intermediates are key to facilitating the C-H amination process.

For instance, rhodium- and palladium-based catalysts are widely employed for C-H amination. researchgate.netnih.gov Rhodium catalysts, particularly dirhodium(II) complexes, are effective in promoting the insertion of a nitrene moiety, derived from a sulfonamide, into aliphatic C-H bonds. researchgate.netnih.gov Palladium-catalyzed reactions, on the other hand, often rely on directing groups within the substrate to achieve site-selective C-H functionalization of aromatic rings. nih.govresearchgate.net A sulfonamide group itself, or a derivative like N-tosylcarboxamide, can act as a directing group to guide the catalyst to an ortho C-H bond for subsequent functionalization, including halogenation with reagents like N-iodosuccinimide (NIS). mdpi.com

Metal-free approaches have also been developed, which often still rely on hypervalent iodine reagents to generate the reactive nitrogen species. nih.gov These methods highlight the importance of iodine-based compounds in activating sulfonamides for C-H functionalization, even if the specific "N-iodosulfonamide" reagent is generated transiently.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals.

Electrochemical synthesis offers a green alternative to conventional methods by using electricity, a traceless reagent, to drive redox reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org Several electrochemical strategies for the synthesis of sulfonamides have been developed.

One prominent method involves the direct, metal-free electrochemical C-H activation of arenes. researchgate.net In this approach, an aromatic compound, sulfur dioxide (SO₂), and an amine are combined in a convergent, single-step reaction. The process is initiated by the anodic oxidation of the arene to a radical cation, which is then attacked by an amidosulfinate intermediate (formed from the amine and SO₂). researchgate.net This method is notable for its use of readily available starting materials and for avoiding pre-functionalized substrates. researchgate.net The use of boron-doped diamond (BDD) electrodes in a divided cell has been shown to be effective for this transformation. researchgate.net

Another electrochemical route involves the oxidative coupling of thiols and amines. researchgate.netresearchgate.net This method is also driven by electricity and can be performed rapidly without additional catalysts or sacrificial reagents, producing hydrogen as the only byproduct. researchgate.net The mechanism proceeds through the initial anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. researchgate.netresearchgate.net The aminium radical then reacts with the disulfide to form the sulfonamide product after further oxidation steps. researchgate.net

MethodStarting MaterialsKey ConditionsProposed MechanismYields
Direct C-H Sulfonamidation researchgate.netArene, Amine, SO₂Divided electrochemical cell, Boron-Doped Diamond (BDD) anode, HFIP/MeCN solvent, constant current.Anodic oxidation of arene to radical cation, nucleophilic attack by amidosulfinate.Up to 85%
Oxidative Coupling of Thiols and Amines researchgate.netresearchgate.netThiol, AmineUndivided or flow cell, Carbon anode, Fe cathode, CH₃CN/HCl solvent, Me₄NBF₄ electrolyte.Anodic oxidation of thiol to disulfide, followed by reaction with anodically generated aminium radical cation.Good to excellent

Mechanochemistry, which utilizes mechanical force (e.g., from ball milling) to induce chemical reactions, is a cornerstone of green synthesis. nih.gov These reactions are often performed in the absence of bulk solvents, which significantly reduces waste and can lead to faster reaction times and different selectivities compared to solution-phase chemistry. nih.gov

The mechanochemical synthesis of aromatic sulfonamides has been successfully developed. nih.gov One such method is a three-component palladium-catalyzed aminosulfonylation that reacts an aryl bromide or aromatic carboxylic acid with an amine and potassium metabisulfite (B1197395) (K₂S₂O₅) as a sulfur dioxide surrogate. nih.gov The reaction is performed in a ball mill, and the mechanical energy facilitates the coupling of the components. This approach is notable for its broad substrate scope, accommodating various functional groups, and its scalability to gram quantities. nih.gov

MethodStarting MaterialsKey ConditionsAdvantages
Mechanochemical Aminosulfonylation nih.govnih.govAryl bromide or Aryl carboxylic acid, Amine, K₂S₂O₅Ball milling (e.g., Retsch MM400 mill), stainless steel grinding vessel and balls, Pd-catalyst, often solvent-free.Reduced solvent waste, high efficiency, tolerance of diverse functional groups.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure). While the direct biocatalytic synthesis of a specific compound like this compound on an industrial scale is not yet established, research into the natural biosynthesis of sulfonamides provides a blueprint for future developments.

In nature, microorganisms such as actinomycetes produce sulfonamide and sulfamate-containing natural products. The biosynthetic pathways for these compounds involve unique enzymatic steps to create the characteristic S-N bond. For example, the biosynthesis of sulfamates can involve sulfotransferases, which utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfuryl group donor. The formation of some sulfonamides in bacteria proceeds through the oxidation of a sulfur-containing precursor and the use of SO₂ derived from the organism's sulfur metabolism.

These natural strategies highlight the potential for harnessing enzymes like sulfotransferases, monooxygenases (such as cytochrome P450s), and others for the targeted synthesis of arylsulfonamides. Future work in protein engineering and pathway reconstruction could lead to the development of robust biocatalysts for the green and selective production of complex sulfonamides.

Iii. Mechanistic Insights and Theoretical Investigations

Reaction Mechanism Elucidation for Iodination and Sulfonamidation Pathways

The formation of the target molecule can be conceptualized through two key bond-forming events: the introduction of an iodine atom onto the toluene (B28343) ring and the attachment of the sulfonamide group. The sequence of these steps dictates the mechanistic considerations. Assuming the starting material is 4-methylbenzenesulfonamide, the key step is the iodination of the aromatic ring.

The iodination of an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. commonorganicchemistry.com The general mechanism proceeds in two principal steps: the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. irjet.netkhanacademy.org

For the iodination of 4-methylbenzenesulfonamide, the electrophile is typically an iodine cation (I+) or a species that reacts as its equivalent. masterorganicchemistry.com Molecular iodine (I2) itself is generally unreactive towards aromatic rings unless an oxidizing agent is present. masterorganicchemistry.comlibretexts.org Reagents like nitric acid or hydrogen peroxide are often used to oxidize I2 to a more potent electrophilic species. libretexts.orgyoutube.com

The reaction proceeds as follows:

Formation of the Electrophile: An oxidizing agent facilitates the generation of the electrophilic iodine species.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 4-methylbenzenesulfonamide attacks the iodine electrophile. The position of this attack is directed by the existing substituents: the methyl group (-CH3) and the sulfonamide group (-SO2NH2). The methyl group is an activating, ortho, para-directing group due to inductive effects and hyperconjugation. irjet.net Conversely, the sulfonamide group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. In 4-methylbenzenesulfonamide, these effects are in opposition. The methyl group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho to the methyl group). The sulfonamide group at position 1 directs to positions 3 and 5 (meta to the sulfonamide). The observed product, 3-iodo-4-methylbenzene-1-sulfonamide, indicates that substitution occurs at the position ortho to the activating methyl group and meta to the deactivating sulfonamide group. This outcome is a result of the combined electronic influences of both groups on the stability of the intermediate sigma complex.

Deprotonation: A weak base, which can be a water molecule or the conjugate base of the acid used, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

StepDescriptionKey Intermediates
1 Activation of molecular iodine (I2) by an oxidizing agent.Iodine cation (I+) or equivalent electrophilic iodine species.
2 The π-electrons of the aromatic ring attack the electrophilic iodine.Resonance-stabilized sigma complex (Wheland intermediate).
3 A weak base removes a proton from the sigma complex.Final product: this compound.

While the ionic electrophilic substitution pathway is predominant, the involvement of radical species in halogenation reactions, particularly those involving iodine, cannot be entirely dismissed. Some iodine-promoted reactions are known to proceed through mechanisms involving radical intermediates. mdpi.comresearchgate.net The generation of an iodine radical (I•) can occur through the homolytic cleavage of the I-I bond, often initiated by heat or light, or during certain electrochemical processes. scielo.org.mxresearchgate.net

In the context of forming this compound, a radical mechanism could be initiated by the formation of an iodine radical from molecular iodine. researchgate.net This highly reactive species could then interact with the aromatic substrate. However, direct functionalization of arenes by alkyl radicals is a known process, often seen in reactions like the Minisci reaction, which typically involves electron-deficient heteroarenes. nih.gov For standard arenes, radical pathways are less common than electrophilic substitution but can be facilitated under specific conditions, such as in the presence of radical initiators or through electrochemical oxidation. mdpi.comscielo.org.mx It has been proposed that some reactions mediated by hypervalent iodine reagents may also involve radical pathways. researchgate.net

Hypervalent iodine reagents have become powerful tools in modern organic synthesis for forming carbon-nitrogen (C-N) bonds under metal-free conditions. researchgate.netresearchgate.net These reagents, in which an iodine atom formally possesses more than eight electrons in its valence shell, are excellent oxidants and can function as electrophiles. nih.govchem-station.comwikipedia.orgprinceton.edu In the context of sulfonamidation, hypervalent iodine(III) compounds are particularly relevant as they can act as electrophilic nitrogen donors. hbni.ac.inresearchgate.net

The mechanism often involves the in-situ formation of an iodine(III)-nitrogen species from a hypervalent iodine(III) precursor, such as Phenyliodine diacetate (PIDA), and a nitrogen source like a sulfonamide. mdpi.comchemrxiv.org This intermediate can then react with a nucleophile. If the synthesis strategy involves attaching the sulfonamide group to an iodinated toluene precursor (e.g., 3-iodo-4-methylaniline), hypervalent iodine chemistry offers a viable route.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide invaluable insights into the electronic properties and reaction dynamics that are often difficult to probe experimentally. Density Functional Theory (DFT) has become a particularly powerful tool for studying reaction mechanisms and predicting chemical reactivity. mdpi.com

DFT calculations are widely used to investigate the electronic structure of molecules like this compound and its precursors. researchgate.netsci-hub.se By solving approximations of the Schrödinger equation, DFT can determine various electronic properties that govern reactivity.

Key parameters obtained from DFT studies include:

Molecular Geometry: Calculation of the optimized three-dimensional structure, providing bond lengths and angles. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an electrophilic substitution reaction, the most negative potential sites on the aromatic ring are the most likely to be attacked by the electrophile. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and donor-acceptor interactions within the molecule, helping to understand the stabilizing effects of hyperconjugation and resonance. chemrxiv.org

DFT-Calculated PropertySignificance for Reactivity Analysis
Optimized Geometry Provides the most stable conformation and precise structural parameters. sci-hub.se
Molecular Electrostatic Potential (MEP) Identifies sites susceptible to electrophilic or nucleophilic attack. researchgate.net
HOMO/LUMO Energies Quantifies the nucleophilic and electrophilic character of the molecule. researchgate.net
NBO Analysis Elucidates intramolecular electronic interactions and delocalization. chemrxiv.org
Calculated Vibrational Frequencies Aids in the interpretation of experimental spectroscopic data (FT-IR, Raman). chemrxiv.org

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, particularly the regioselectivity of electrophilic aromatic substitutions. nih.govrsc.org Several computational models have been developed to accurately forecast the major product isomer. nih.govchemrxiv.orgrsc.orgrsc.org

For the iodination of 4-methylbenzenesulfonamide, DFT can be used to model the reaction pathway for substitution at all possible positions on the aromatic ring. By calculating the activation energies (the energy of the transition state) and the energies of the sigma-complex intermediates for each potential pathway, chemists can predict the most favorable reaction site. nih.govrsc.org The pathway with the lowest activation energy barrier will be the fastest and thus lead to the major product. irjet.netacs.org

Studies have shown that calculating the relative stabilities of the sigma-complex intermediates is a reliable method for predicting the regioisomeric distribution in electrophilic halogenations. nih.gov For the substrate , calculations would likely confirm that the transition state leading to the formation of the 3-iodo isomer is lower in energy than those leading to other isomers, due to the stabilizing electronic contributions of the methyl group and the deactivating, but meta-directing, influence of the sulfonamide group. irjet.netrsc.org Modern methods may also use reactivity indices, such as Fukui functions or the average local ionization energy, to predict the most reactive sites on the aromatic ring without needing to calculate the full reaction pathway. chemrxiv.orgnih.govnih.gov

Transition State Analysis for Key Reaction Steps

The iodination of 4-methylbenzene-1-sulfonamide (p-toluenesulfonamide) to form this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. Transition state analysis, primarily through computational quantum mechanical methods, provides crucial insights into the reaction mechanism, particularly the nature of the key intermediates and the energy barriers associated with their formation and decomposition.

While specific computational studies exclusively detailing the transition state for the iodination of p-toluenesulfonamide (B41071) are not extensively reported in publicly accessible literature, the mechanism can be inferred from computational studies on related aromatic systems and p-toluenesulfonamide derivatives. researchgate.netrsc.org The key reaction step is the attack of the aromatic ring on the electrophilic iodine species, leading to the formation of a Wheland-type intermediate, also known as an arenium ion.

Key Features of the Transition State:

Geometry: The transition state for the formation of the Wheland intermediate is characterized by the partial formation of a C-I bond and the concurrent disruption of the aromatic π-system. The carbon atom at the site of attack (C3) transitions from sp² to a more sp³-like hybridization. The geometry of this transition state is influenced by the nature of the iodinating agent and the solvent system.

Energy Profile: The reaction proceeds through a two-step mechanism. The first step, the formation of the Wheland intermediate, is typically the rate-determining step in electrophilic aromatic substitutions. The transition state leading to this intermediate represents the highest energy barrier along the reaction coordinate. The subsequent deprotonation to restore aromaticity has a much lower activation energy. Computational models, such as those using Density Functional Theory (DFT), can calculate the Gibbs free energy of activation (ΔG‡) for this step. For related electrophilic halogenations, these calculated energy barriers often correlate well with experimentally observed reaction rates.

Influence of Substituents: The electron-donating methyl group (-CH₃) and the electron-withdrawing sulfonamide group (-SO₂NH₂) on the benzene (B151609) ring play a significant role in determining the regioselectivity and the energy of the transition state. The methyl group activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. The sulfonamide group is a deactivating, meta-directing group. However, in the case of p-toluenesulfonamide, the position ortho to the powerful activating methyl group (C3) is favored for substitution. Computational models can quantify these electronic effects on the stability of the transition state.

A general representation of the energy profile for the iodination of p-toluenesulfonamide is depicted below:

Table 1: Hypothetical Energy Profile for the Iodination of p-Toluenesulfonamide

Reaction CoordinateSpeciesRelative EnergyKey Characteristics
Reactantsp-Toluenesulfonamide + I⁺ source0Stable starting materials
Transition State 1 (TS1)[ArH-I]‡HighRate-determining step; partial C-I bond formation
IntermediateWheland Intermediate (Arenium Ion)IntermediateLoss of aromaticity; positively charged
Transition State 2 (TS2)[Arenium-H]‡LowPartial C-H bond breaking
ProductsThis compound + H⁺Lower than reactants (if exothermic)Aromaticity restored

It is important to note that the exact energy values and geometries would require specific high-level computational studies on this particular reaction.

Spectroscopic and Analytical Methodologies for Mechanistic Studies

In-situ Spectroscopic Monitoring (e.g., NMR, IR) of Reaction Progress

In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable kinetic and mechanistic data without the need for isolating intermediates. jascoinc.comrsc.org For the synthesis of this compound, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be effectively employed. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Monitoring: The progress of the iodination of p-toluenesulfonamide can be conveniently tracked by ¹H NMR spectroscopy. mdpi.com The aromatic region of the spectrum provides distinct signals for the reactant and the product. The disappearance of the AA'BB' pattern of the p-substituted reactant and the appearance of the characteristic three-proton ABC system of the 1,2,4-trisubstituted product can be monitored over time. acs.org By integrating the signals corresponding to the reactant and product at various time points, the reaction kinetics can be determined. For instance, monitoring the decrease in the signal intensity of the protons at the C3/C5 positions of the starting material and the corresponding increase in the new aromatic signals of the product allows for the calculation of reaction rates. mdpi.com

Flow NMR: For faster reactions or to gain more precise kinetic data, flow NMR techniques can be utilized. rsc.org This involves flowing the reaction mixture through an NMR tube placed within the spectrometer, allowing for continuous monitoring of the reaction under controlled conditions.

Infrared (IR) Spectroscopy:

Attenuated Total Reflectance (ATR)-FTIR: In-situ IR spectroscopy, particularly with the use of an ATR fiber optic probe, is well-suited for monitoring the synthesis of this compound. jascoinc.comrsc.org The reaction can be followed by observing changes in the characteristic vibrational frequencies of functional groups. brainly.com For example, the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly sensitive to the substitution pattern on the aromatic ring. The disappearance of the bands corresponding to the 1,4-disubstituted pattern of p-toluenesulfonamide and the emergence of new bands characteristic of the 1,2,4-trisubstituted pattern of the product would indicate reaction progress. youtube.com

Quantitative Analysis: By creating a calibration curve or using chemometric methods, the concentration of the reactant and product can be quantified from the IR spectra over time, yielding kinetic information. rsc.org

Table 2: Spectroscopic Handles for Monitoring the Iodination of p-Toluenesulfonamide

TechniqueObserved ChangeInformation Gained
¹H NMRDisappearance of reactant signals (p-substituted pattern) and appearance of product signals (1,2,4-trisubstituted pattern)Reaction rate, conversion, identification of intermediates (if sufficiently stable)
ATR-FTIRChanges in the C-H out-of-plane bending vibrations in the fingerprint region due to altered substitution patternReal-time reaction progress, kinetic data, endpoint determination

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms or by probing the nature of bond-breaking and bond-forming steps through the kinetic isotope effect (KIE). nih.govnih.gov

Deuterium (B1214612) Labeling and the Kinetic Isotope Effect (KIE):

In the context of the iodination of p-toluenesulfonamide, a primary deuterium KIE can be used to determine if the C-H bond cleavage is the rate-determining step. This involves comparing the reaction rate of the normal substrate with that of a deuterated analogue, specifically p-toluenesulfonamide deuterated at the C3 and C5 positions.

Mechanism and KIE: The electrophilic iodination of arenes is generally considered to have the formation of the sigma complex (Wheland intermediate) as the rate-limiting step, not the subsequent deprotonation. stackexchange.com In this scenario, breaking of the C-H bond occurs after the rate-determining step. Therefore, substituting hydrogen with deuterium at the site of substitution (C3) would not significantly affect the reaction rate, leading to a KIE (kH/kD) close to 1.

Experimental Determination: A KIE study would involve synthesizing p-toluenesulfonamide-3,5-d₂ and comparing its rate of iodination with the non-deuterated compound under identical conditions. If kH/kD ≈ 1, it provides strong evidence that the C-H bond is not broken in the rate-determining step. A significant primary KIE (typically > 2) would suggest that deprotonation is rate-limiting, which is not expected for this reaction under normal conditions. stackexchange.com However, for some electrophilic aromatic substitutions, a small inverse KIE (kH/kD < 1) has been observed, which can be attributed to a change in hybridization from sp² to sp³ at the carbon atom undergoing substitution in the transition state. researchgate.net

¹⁸O Labeling Studies:

While less common for probing the C-I bond formation directly, ¹⁸O labeling of the sulfonamide group can be used to investigate the stability of the compound and potential side reactions. Recent studies have demonstrated late-stage ¹⁸O labeling of primary sulfonamides via a degradation-reconstruction pathway. chemrxiv.orgchemrxiv.org This involves the deamination of the sulfonamide to a sulfinate intermediate, which is then isotopically enriched using H₂¹⁸O. researchgate.net While not directly elucidating the iodination mechanism, this methodology highlights the chemical transformations the sulfonamide group can undergo and its stability under various conditions. chemrxiv.orgchemrxiv.org

Table 3: Potential Isotopic Labeling Studies for this compound

IsotopeLabeled PositionStudyMechanistic Insight
Deuterium (²H)Aromatic ring (C3, C5)Kinetic Isotope Effect (KIE)Determines if C-H bond cleavage is the rate-determining step.
Oxygen-18 (¹⁸O)Sulfonamide group (-SO₂)Degradation-ReconstructionInvestigates the stability and reactivity of the sulfonamide moiety under various conditions.

Iv. Reactivity Profile and Derivatization Strategies

Reactivity of the Aryl-Iodine Bond

The bond between the aromatic ring and the iodine atom is a key site for synthetic transformations. The large size and high polarizability of the iodine atom make it an excellent leaving group in various reactions.

Aryl iodides are generally less reactive towards traditional nucleophilic aromatic substitution (SNAr) than their nitro-activated counterparts unless under forcing conditions or via specific mechanisms like the SRN1 pathway. However, the presence of the strongly electron-withdrawing sulfonamide group can facilitate such reactions with potent nucleophiles. For 3-Iodo-4-methylbenzene-1-sulfonamide, this reactivity enables the introduction of various functional groups, replacing the iodine atom.

Table 1: Examples of Nucleophilic Substitution at the Aryl-Iodine Bond

Nucleophile Reagent Example Product Type
Alkoxide Sodium methoxide 4-Methyl-3-methoxybenzene-1-sulfonamide
Thiolate Sodium thiophenoxide 4-Methyl-3-(phenylthio)benzene-1-sulfonamide
Amine Ammonia (B1221849), Alkylamines 3-Amino-4-methylbenzene-1-sulfonamide

The aryl-iodine bond is highly amenable to transition-metal-catalyzed cross-coupling reactions. This is the most prominent and widely utilized aspect of its reactivity, allowing for the construction of complex molecular scaffolds. This compound serves as an excellent coupling partner in several named reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with a boronic acid or ester to form a new carbon-carbon bond. This strategy is frequently used to synthesize biaryl compounds.

Buchwald-Hartwig Amination: This reaction, also catalyzed by palladium, forms a carbon-nitrogen bond by coupling the aryl iodide with an amine (primary or secondary). It is a powerful method for synthesizing N-aryl sulfonamides.

Sonogashira Coupling: A palladium/copper-catalyzed reaction that couples the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding substituted alkynylarenes.

C-S Cross-Coupling: Thiolation reactions, often catalyzed by palladium or copper, enable the formation of a carbon-sulfur bond by coupling the aryl iodide with a thiol.

Table 2: Overview of Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed Product Class
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄, Base C-C Biaryl sulfonamides
Buchwald-Hartwig R₂NH Pd₂(dba)₃, Ligand, Base C-N N-Aryl sulfonamides
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Base C-C (alkynyl) Alkynylarene sulfonamides

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is another key functional handle, offering multiple pathways for derivatization.

The acidic protons on the sulfonamide nitrogen can be removed by a base, generating a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles. cymitquimica.com

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylsulfonamides.

N-Arylation: While less common than C-N coupling at the iodide position, N-arylation can be achieved using activated aryl halides or through coupling reactions like the Ullmann condensation.

Table 3: N-Functionalization Reactions of the Sulfonamide Moiety

Reaction Type Reagent Example Product Class
N-Alkylation Methyl iodide, Base N-Alkyl-3-iodo-4-methylbenzenesulfonamide
N-Acylation Acetyl chloride, Base N-Acetyl-3-iodo-4-methylbenzenesulfonamide

While direct conversion of the sulfonamide is less common than its N-functionalization, the core sulfonyl group can be part of broader synthetic strategies leading to related derivatives. The primary sulfonamide can be chemically modified, though this often requires harsh conditions or multi-step sequences. For instance, derivatives are more commonly synthesized from the corresponding sulfonyl chloride precursor (3-Iodo-4-methylbenzene-1-sulfonyl chloride) rather than from the sulfonamide itself. However, the sulfonamide can be a precursor to these sulfonyl chlorides via diazotization and subsequent treatment with sulfur dioxide and copper(I) chloride.

Functionalization of the Methyl Group

The methyl group attached to the benzene (B151609) ring is a potential site for functionalization, typically through free-radical reactions or oxidation.

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can be halogenated to form a benzylic halide (e.g., 3-Iodo-4-(bromomethyl)benzene-1-sulfonamide). This product is a versatile intermediate for further nucleophilic substitution.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 2-Iodo-4-sulfamoylbenzoic acid. This transformation dramatically alters the electronic and physical properties of the molecule.

Table 4: Derivatization of the Methyl Group

Reaction Type Reagent Example Product Functional Group
Radical Halogenation N-Bromosuccinimide (NBS), AIBN -CH₂Br (Benzylic bromide)

C(sp3)-H Activation and Functionalization Strategies

The functionalization of C(sp3)−H bonds, particularly those of relatively unreactive methyl groups, is a formidable challenge in organic synthesis. nih.gov For substrates like this compound, strategies involving radical-mediated processes have proven effective.

One prominent strategy involves the intramolecular functionalization of the methyl group, promoted by converting the parent sulfonamide into an N-iodosulfonamide. nih.gov This approach, reminiscent of the Hofmann-Löffler-Freytag reaction, utilizes radical-mediated methyl iodination as a key step. nih.govnih.gov The process is initiated by the formation of a nitrogen-centered radical, which can then abstract a hydrogen atom from the proximate methyl group in a 1,5-hydrogen atom transfer (HAT) event. This generates a carbon-centered radical at the methyl position, which can be trapped by iodine. Subsequent oxidative deiodination can lead to the formation of a C-N bond, resulting in cyclized products like pyrrolidines. nih.gov

Key aspects of these C-H activation strategies are summarized below:

StrategyKey FeaturesPotential Products
N-Iodosulfonamide Mediated Cyclization Involves 1,5-HAT from the methyl group to a nitrogen radical. nih.govPyrrolidines, Pyrrolidinones. nih.gov
Palladium-Catalyzed Alkylation Requires a directing group to facilitate C-H activation at a specific position. researchgate.netβ-disubstituted α-amino acids (from related substrates). researchgate.net
Photoredox Catalysis Uses a photocatalyst to generate a reactive radical (e.g., methyl radical) that acts as the HAT agent, enabling functionalization with various nucleophiles. rsc.orgVaried functionalized derivatives (e.g., halides, alcohols, thiols). rsc.org

These methods highlight the potential to selectively transform the seemingly inert methyl group of this compound into a more complex functional handle, opening avenues for novel molecular designs.

Synthesis of Complex Molecular Scaffolds Incorporating this compound

The distinct reactive sites on this compound make it an ideal starting material for the synthesis of diverse and complex molecular frameworks, particularly heterocyclic systems.

Building Block for Heterocyclic Compound Synthesis (e.g., Benzosultams, Benzodithiazines)

The ortho-positioning of the iodo and sulfonamide groups on the aromatic ring is a key structural feature that enables intramolecular cyclization reactions to form fused heterocyclic systems.

Benzosultams (1,2-Benzothiazine-1,1-dioxides): Benzosultams are bicyclic sulfonamides found in many biologically active compounds. organic-chemistry.orgprinceton.edu A powerful method to construct these scaffolds is through intramolecular C-H amination. For a derivative of this compound, a transition metal catalyst (e.g., Co, Rh, Pd) can facilitate the cyclization of the sulfonamide N-H across a C-H bond on an N-alkyl substituent to form the benzosultam ring. organic-chemistry.org Another elegant approach involves a domino reaction, such as a Stille-like/azacyclization sequence, where a 2-iodo benzenesulfonamide (B165840) moiety reacts with an allenylstannane to directly yield a substituted 1,2-benzothiazine 1,1-dioxide. acs.org

Benzodithiazines: The synthesis of 1,2,4-benzodithiazine-1,1-dioxides can be achieved from 2-iodobenzenesulfonamides through a copper(I)-catalyzed cyclization reaction with aryl-isothiocyanates. nih.gov In this reaction, the C=S moiety of the isothiocyanate participates in the cyclization, leading to the formation of the dithiazine ring system. nih.gov This strategy could be directly applied to this compound to produce novel substituted benzodithiazines.

Precursor in Multicomponent Reactions and Domino Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly valued for their efficiency and complexity-generating power. nih.gov this compound is a suitable candidate for such reactions. For example, its aryl iodide functionality can participate in palladium-catalyzed MCRs. A one-pot process could involve an initial coupling at the iodo position, followed by a subsequent reaction involving the sulfonamide nitrogen.

Domino (or cascade) reactions, where a single event triggers a series of subsequent intramolecular transformations, are also enabled by this substrate. A prime example is the synthesis of benzosultams from 2-iodo benzenesulfonamides, which can proceed through a domino Stille/heterocyclization reaction. acs.org An initial palladium-catalyzed Stille coupling introduces a reactive partner, which then immediately undergoes an intramolecular cyclization involving the sulfonamide group to furnish the final heterocyclic product in a single operation.

Construction of Analogue Libraries

The creation of analogue libraries is a cornerstone of modern drug discovery and materials science. This compound serves as an excellent starting scaffold for combinatorial chemistry due to its trifunctional nature. Each reactive site can be independently and sequentially modified to generate a large and diverse set of related molecules.

A hypothetical library synthesis could proceed as follows:

Diversification at the Iodo Position: A collection of boronic acids could be coupled to the scaffold via Suzuki reactions to introduce a wide array of aryl and heteroaryl substituents.

Diversification at the Sulfonamide Nitrogen: The resulting products could then be subjected to N-alkylation or N-acylation with a library of alkyl halides or acyl chlorides, introducing a second point of diversity.

Diversification at the Methyl Group: For a subset of compounds, the methyl group could be functionalized using C-H activation strategies to introduce a third element of structural variation.

This systematic approach allows for the rapid exploration of chemical space around the core this compound framework, facilitating the development of structure-activity relationships for new bioactive compounds. nih.gov

V. Applications in Advanced Organic Chemistry and Materials Science

Utilization as a Synthetic Intermediate for Target Molecule Synthesis

As a synthetic intermediate, 3-Iodo-4-methylbenzene-1-sulfonamide offers a scaffold upon which chemists can elaborate to construct more complex molecular architectures. The presence of the iodo and sulfonamide groups provides orthogonal handles for chemical modification.

The primary application of this compound in synthetic chemistry is as a foundational building block. The carbon-iodine bond is a key feature, enabling a variety of cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the iodine atom can be readily displaced by a wide range of organic groups, facilitating the construction of highly substituted aromatic systems.

The sulfonamide group, on the other hand, can act as a directing group in electrophilic aromatic substitution reactions or be involved in N-alkylation or N-arylation reactions. This dual functionality allows for a stepwise and controlled elaboration of the molecule. While specific, widely commercialized complex organic building blocks derived directly from this compound are not extensively documented in readily available literature, its structural motif is analogous to intermediates used in the synthesis of bioactive molecules.

A related compound, ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, has been synthesized and characterized, highlighting the utility of the iodo-sulfonamide aromatic core in constructing more elaborate molecules. This suggests that this compound can serve as a precursor to a variety of substituted benzene (B151609) derivatives with potential applications in medicinal chemistry and materials science.

While an exhaustive search of prominent total synthesis literature does not reveal this compound as a key precursor in the synthesis of widely known natural products like (+)-Lactacystin nih.govnih.govresearchgate.netpharm.or.jpd-nb.info, its potential as a starting material in the synthesis of novel, non-natural bioactive compounds remains. The structural features of the compound make it a candidate for the synthesis of molecules where a substituted aromatic core is required. The general class of sulfonamides is important in the synthesis of various therapeutic agents.

The true potential of this compound in total synthesis would likely be realized in the context of designing novel synthetic targets rather than in established routes to well-known natural products. Its value lies in the ability to introduce a specific substitution pattern that may be crucial for the biological activity or material properties of the target molecule.

Potential in Polymer Chemistry and Material Science

The functional groups of this compound also suggest potential applications in the realm of polymer chemistry and materials science, although specific examples are not prevalent in the reviewed literature.

The presence of two reactive sites, the iodo group and the N-H bond of the sulfonamide, opens up the possibility of using this compound as a monomer or a cross-linking agent. For example, the iodo group can participate in metal-catalyzed polymerization reactions, such as Heck or Suzuki polycondensation, to form conjugated polymers. The sulfonamide group could be used to impart specific properties to the resulting polymer, such as improved solubility or thermal stability.

Alternatively, if incorporated into a polymer backbone, the sulfonamide moiety could serve as a site for post-polymerization modification. The N-H bond can undergo various reactions, allowing for the grafting of different functional groups onto the polymer chain. This would enable the tuning of the polymer's properties for specific applications. While there are examples of using iodo-containing compounds and sulfonamide-containing monomers in polymer synthesis arabjchem.orgsemanticscholar.orgrsc.orgresearchgate.netnih.gov, direct polymerization of this compound is not a commonly reported method.

The incorporation of this compound or its derivatives into functional materials is a plausible, though not extensively explored, area. The iodine atom could be leveraged to attach the molecule to surfaces or to other materials through established coupling chemistries. The sulfonamide group, with its polar nature and hydrogen bonding capability, could influence the self-assembly and bulk properties of materials.

In the context of conducting polymers, while dopants are often used to enhance conductivity, the direct incorporation of a molecule like this compound into the polymer backbone is less common. However, its derivatives could potentially be used to create polymers with tailored electronic properties. For instance, the electron-withdrawing nature of the sulfonamide group and the presence of the heavy iodine atom could modulate the bandgap of a conjugated polymer system.

Role in Catalysis or Ligand Design (if applicable from broader sulfonamide research)

The sulfonamide functional group is a well-established component of various ligands used in transition metal catalysis. These ligands play a crucial role in controlling the reactivity and selectivity of catalytic transformations. While there are no specific reports detailing the use of this compound as a ligand, its structure suggests it could be a precursor for such applications.

The sulfonamide nitrogen can coordinate to a metal center, and the aromatic ring can be further functionalized to create bidentate or polydentate ligands. The iodo group offers a convenient handle for introducing other coordinating groups through cross-coupling reactions. This would allow for the synthesis of a library of ligands with varying steric and electronic properties, which could then be screened for their efficacy in various catalytic reactions, such as asymmetric synthesis. The development of novel iodine-containing compounds for use as amination agents, which can function without metal catalysts, also points to the potential of iodo-aromatic compounds in catalysis.

Chiral Auxiliaries or Ligands Based on the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in the design of various chiral auxiliaries and ligands for asymmetric synthesis. scielo.org.mxsigmaaldrich.comnih.gov Chiral auxiliaries are stereogenic units that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent properties of the sulfonamide moiety, such as its chemical robustness and the ability of the nitrogen atom to be further functionalized, make it an ideal anchor for creating a chiral environment.

The general strategy involves attaching the achiral substrate to a chiral sulfonamide auxiliary. scielo.org.mx This adduct then undergoes a diastereoselective reaction, where the chirality of the auxiliary directs the formation of a new stereocenter on the substrate. wikipedia.org Subsequently, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

In the context of this compound, the primary sulfonamide group (-SO₂NH₂) is the key reactive site for the attachment of chiral entities. By reacting the sulfonamide with a chiral alcohol, amine, or other suitable chiral molecule, a diverse library of chiral auxiliaries can be synthesized. The presence of the iodo and methyl groups on the aromatic ring can influence the steric and electronic properties of the resulting auxiliary, potentially fine-tuning its stereodirecting ability.

For instance, the bulky iodine atom at the ortho position could provide significant steric hindrance, which is a crucial factor in achieving high diastereoselectivity in many asymmetric transformations. This steric bulk can effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. The methyl group at the para position, while less sterically demanding, can modulate the electronic nature of the aromatic ring, which in turn can influence the reactivity and stability of the auxiliary-substrate complex.

While specific examples utilizing this compound as a chiral auxiliary are not prominently documented in the literature, the foundational principles of sulfur-based chiral auxiliaries strongly support its potential in this domain. scielo.org.mxresearchgate.net The development of new and efficient chiral auxiliaries is a continuous endeavor in organic synthesis, and the unique substitution pattern of this compound makes it a candidate for future investigation.

Table 1: Potential Chiral Auxiliary Derivatives of this compound

Chiral Moiety to be AttachedPotential Reaction Type for Asymmetric SynthesisExpected Influence of Substituents
Chiral Amino AlcoholsAldol additions, AlkylationsThe iodo group could enhance facial discrimination. The methyl group might influence solubility and electronic properties.
Chiral DiaminesConjugate additions, CyclopropanationsThe sulfonamide nitrogen, once part of a chiral ligand, could coordinate to a metal center, with the iodo group directing the substrate.
Natural TerpenesDiels-Alder reactions, Ene reactionsThe rigid chiral backbone of the terpene combined with the steric and electronic influence of the substituted benzene ring could lead to high stereocontrol.

Involvement in Organocatalysis or Metal-Free Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering a "greener" alternative to traditional metal-based catalysts. chimia.ch The structure of this compound contains a feature highly relevant to a specific area of organocatalysis: hypervalent iodine catalysis. nih.govrsc.org

The iodine atom in the compound can be oxidized to a higher valence state (I(III) or I(V)), creating a hypervalent iodine species. These hypervalent iodine reagents are known to be excellent oxidants and can mediate a wide range of transformations, including hydroxylations, aminofluorinations, and oxidative dearomatizations. rsc.org When the iodine atom is part of a chiral molecule, it can facilitate enantioselective transformations, a key goal of asymmetric catalysis. nih.govrsc.org

The synthesis of a chiral hypervalent iodine catalyst based on the this compound scaffold would involve the introduction of a chiral group in proximity to the iodine atom. This could potentially be achieved by functionalizing the sulfonamide nitrogen with a chiral ligand. The resulting chiral environment around the hypervalent iodine center could then induce stereoselectivity in the catalyzed reaction.

For example, a chiral ligand attached to the sulfonamide could influence the binding of the substrate to the iodine center, leading to a preferred orientation and subsequent enantioselective product formation. nih.gov The 4-methyl group could also play a role in the catalyst's solubility and electronic properties, which can be crucial for catalytic efficiency.

While metal-free catalysis is a broad field, the potential for this compound to act as a precursor to a hypervalent iodine organocatalyst is a compelling area for research. The development of new, efficient, and selective organocatalysts is of high interest, and the unique combination of functional groups in this molecule makes it a promising starting point for such investigations.

Table 2: Potential Organocatalytic Applications of this compound Derivatives

Type of OrganocatalysisProposed Role of the CompoundPotential Reactions
Hypervalent Iodine CatalysisPrecursor to a chiral hypervalent iodine(III/V) catalyst after oxidation and attachment of a chiral ligand to the sulfonamide.Enantioselective oxidative functionalization of alkenes and carbonyl compounds.
Brønsted Acid CatalysisThe sulfonamide proton can exhibit acidity, and with appropriate chiral modification, could act as a chiral Brønsted acid.Asymmetric additions to imines, cyclization reactions.
Hydrogen Bond CatalysisThe N-H and S=O groups of the sulfonamide can act as hydrogen bond donors. A chiral derivative could act as a chiral hydrogen bond catalyst.Enantioselective Michael additions, Diels-Alder reactions.

Vi. Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Pathways

Future synthetic efforts will likely focus on methods that offer greater efficiency, milder conditions, and improved sustainability compared to traditional protocols.

Modern synthetic chemistry is increasingly turning to photocatalysis and electrochemistry to drive reactions under exceptionally mild conditions, often providing access to unique reactive intermediates.

Photocatalysis: The synthesis of arylsulfonamides through photocatalysis represents a significant area for development. rsc.org Research has demonstrated transition-metal-free strategies for creating arylsulfonamides by coupling aryl radicals, SO₂ surrogates, and amines. rsc.org Future studies could adapt these methods for 3-iodo-4-methylbenzene-1-sulfonamide, potentially using its precursors. For instance, a novel activation strategy utilizing NaI as a dual-functional catalyst could enable the direct activation of abundant phenolic precursors under UV light at room temperature. rsc.org Furthermore, metal-free photocatalytic approaches can convert sulfonamides into valuable sulfonyl radical intermediates, which can then be coupled with various alkene fragments, offering a pathway for late-stage functionalization. nih.gov The use of photocatalysts like 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) has been shown to facilitate S-N coupling reactions to form acylsulfonamides, a strategy that could be explored for derivatizing the sulfonamide moiety. acs.org

Electrochemistry: Electrosynthesis offers a green and efficient alternative to traditional chemical oxidation or reduction. bohrium.com The electrochemical oxidative coupling of thiols and amines to produce sulfonamides is a promising route that is completely driven by electricity, requires no sacrificial reagents or catalysts, and forms hydrogen as the only byproduct. acs.orgchemistryviews.org This method, which can be performed in minutes, could be applied to the synthesis of this compound from 3-iodo-4-methylthiophenol. acs.orgchemistryviews.org The reaction proceeds through the anodic oxidation of the thiol to form a disulfide, followed by the oxidation of an amine to a radical cation, which then reacts to form the sulfonamide. acs.orgrsc.org

Flow chemistry provides a powerful platform for the safe, efficient, and scalable synthesis of chemical compounds, including sulfonamides. acs.org

Automated Synthesis: Fully automated flow-through platforms have been developed for the production of secondary sulfonamide libraries. researchgate.net Such a system could be adapted for the high-throughput synthesis of derivatives of this compound, accelerating drug discovery and materials science research by allowing for rapid monoalkylation and purification. researchgate.net The robustness of flow systems has been demonstrated by performing hundreds of reaction cycles with consistent yields. acs.org

Exploration of Underexplored Reactivity Modes

The dual functionality of this compound (an aryl iodide and a sulfonamide) presents opportunities to explore reactivity beyond simple cross-coupling at the iodine-bearing carbon.

Ortho-C–H Functionalization: Palladium/norbornene cooperative catalysis enables the site-selective introduction of functional groups at the position ortho to an aryl iodide. researchgate.net Future research could apply this methodology to this compound to introduce sulfur, alkyl, or other moieties at the C2 position, yielding highly substituted and novel aromatic compounds. researchgate.net

Sulfonamide as a Reactant: The sulfonamide group is often viewed as a stable pharmacophore, but it can be activated for further transformations. nih.gov Photocatalytic methods can generate sulfonyl radicals from the sulfonamide, which can then participate in reactions like additions to alkenes. nih.gov Another avenue involves using N-hydroxy aryl sulfonamides as versatile sulfonylating agents in iodine-mediated reactions to form new C-S or S-S bonds. researchgate.netrsc.org

One-Pot Transformations: Developing one-pot procedures that leverage the aryl iodide functionality is a promising direction. For example, palladium-catalyzed reactions can convert aryl iodides into aryl ammonium (B1175870) sulfinates, which can then be transformed into a wide array of functionalized sulfonamides in a single process by reacting with an amine and bleach. ox.ac.uk

Advanced Computational Design for Predicting Novel Transformations

Computational chemistry is an increasingly indispensable tool for predicting and understanding chemical reactivity, guiding experimental efforts toward successful outcomes.

Reaction Pathway Modeling: Methods like Density Functional Theory (DFT) can be used to model potential reaction pathways for the transformation of this compound. This can help in understanding reaction mechanisms, predicting the feasibility of novel transformations, and rationalizing stereochemical or regiochemical outcomes. Computational studies have been used, for example, to rationalize the migratory aptitude of groups in Baeyer–Villiger oxidations of complex molecules. acs.org

Predictive AI and Machine Learning: The use of machine learning algorithms on real-world datasets is becoming a powerful tool for predicting reaction yields and identifying optimal reaction conditions. rsc.org Such models could be trained to predict the success of various cross-coupling or functionalization reactions on the this compound scaffold, saving significant experimental time and resources.

Catalyst and Reagent Design: Computational methods can aid in the in silico design of new catalysts or reagents tailored for specific transformations. For example, the Conformational Biasing (CB) method has been developed to predict protein variants with altered functions by manipulating conformational equilibria, a principle that can be extended to designing small molecule catalysts or ligands that favor a desired reaction pathway. nih.gov

Integration into Supramolecular Chemistry or Nanotechnology (if conceptual links exist)

The distinct functional groups of this compound provide anchor points for its integration into larger, functional systems.

Supramolecular Assemblies: The sulfonamide group is an excellent hydrogen bond donor and acceptor, while the aryl iodide can participate in halogen bonding. These non-covalent interactions could be exploited to use this compound as a "tecton" or building block for constructing ordered supramolecular structures like gels, liquid crystals, or organic frameworks. The principles of molecular recognition, such as those seen in molecular tweezers that can capture fullerenes, could be applied to design complex host-guest systems based on this scaffold. acs.org

Nanomaterial Functionalization: The compound could be covalently attached to the surface of nanomaterials to create novel hybrid systems. For example, its integration with carbon nanotubes (CNTs) or graphitic carbon nitride (GCN) could yield materials with tailored electronic or catalytic properties. mdpi.com Advanced biosensors have been developed by functionalizing nanomaterials and using genetic algorithms to model and optimize their electrochemical parameters, a strategy that could be explored by using this compound as a recognition element. acs.org

Sustainable and Environmentally Benign Chemical Transformations Involving the Compound

A major thrust of modern chemistry is the development of processes that are environmentally friendly and sustainable.

Green Solvents and Reagents: Future syntheses and transformations involving this compound should prioritize the use of green solvents like water, ethanol, glycerol, or deep eutectic solvents. sci-hub.sersc.org Replacing hazardous reagents, such as sulfonyl chlorides, with more benign alternatives like thiols, sodium sulfinates, or even nitroarenes (which can serve as a nitrogen source) is a key goal. researchgate.netacs.org

Catalyst-Driven Efficiency: The use of catalytic amounts of reagents, rather than stoichiometric ones, is central to green chemistry. Iron-catalyzed methods have been developed for N-arylsulfonamide formation from nitroarenes and sodium bisulfite, offering a mild and efficient pathway. acs.org Similarly, palladium-catalyzed reactions in water can achieve key bond formations under sustainable conditions. sci-hub.se

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces solvent use, energy consumption, and waste generation from intermediate workups and purifications. researchgate.net The one-pot conversion of thiols to sulfonamides using an in-situ formation of the sulfonyl chloride intermediate is an example of such a sustainable strategy. sci-hub.se

Data Table: Prospective Research Avenues

Research Area Proposed Method Target Functional Group Key Advantages Relevant Citations
Novel Synthesis Photocatalytic S-N CouplingSulfonamide PrecursorsMetal-free, mild conditions, use of light as a reagent. rsc.org, nih.gov, acs.org
Novel Synthesis Electrochemical Thiol-Amine CouplingThiol PrecursorReagent-free (uses electricity), green byproduct (H₂), rapid. acs.org, chemistryviews.org, bohrium.com
Scalable Synthesis Automated Flow ChemistryFull ScaffoldHigh throughput, enhanced safety, waste minimization, scalability. acs.org, acs.org, researchgate.net
New Reactivity Pd/NBE Cooperative CatalysisAryl Iodide / C-H BondSite-selective ortho-C-H functionalization, access to novel derivatives. researchgate.net
Computational Design Machine Learning / AI ModelsFull ScaffoldPrediction of reaction outcomes and yields, optimization of conditions. rsc.org
Supramolecular Chemistry Self-Assembly via Non-covalent BondsSulfonamide & Aryl IodideCreation of functional materials (gels, MOFs) from molecular building blocks. acs.org
Sustainable Chemistry One-Pot Synthesis in WaterThiol/Nitroarene PrecursorsReduced waste, energy efficiency, use of benign solvents. researchgate.net, sci-hub.se, acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing iodine at the 3-position of 4-methylbenzenesulfonamide?

  • Methodological Answer : Iodination of aromatic rings typically employs electrophilic substitution. For 4-methylbenzenesulfonamide, directing groups (e.g., sulfonamide) influence regioselectivity. A common approach involves using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid or dichloromethane at 0–25°C. Purification via recrystallization (e.g., ethanol/water mixtures) or HPLC is critical to isolate the desired isomer . Monitoring reaction progress with TLC (silica gel, hexane/ethyl acetate) and confirming regiochemistry via NOESY NMR or X-ray crystallography is recommended.

Q. How can the purity and structural integrity of 3-Iodo-4-methylbenzene-1-sulfonamide be validated?

  • Methodological Answer : Combine analytical techniques:

  • HPLC (C18 column, methanol/water gradient) to assess purity (>98%).
  • NMR (¹H/¹³C/DEPT-135) to confirm substitution patterns (e.g., methyl group at C4, iodine at C3).
  • Mass Spectrometry (ESI-MS or HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 327.94).
  • Elemental Analysis for C, H, N, S, and I to validate stoichiometry .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during iodination, such as di-iodination or sulfonamide degradation?

  • Methodological Answer :

  • Temperature Control : Maintain sub-25°C to reduce over-iodination.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk sulfonamide hydrolysis; acetic acid balances reactivity and stability.
  • Stoichiometry : Limit iodine equivalents (1.1–1.3 eq) to minimize di-iodination.
  • Additives : Use silver sulfate to trap excess iodide ions, preventing reversibility . Contradictions in literature regarding solvent effects (e.g., dichloromethane vs. acetic acid) require systematic screening .

Q. How does computational modeling predict the electronic effects of the methyl and sulfonamide groups on iodination regioselectivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces. The sulfonamide group (-SO₂NH₂) acts as a strong meta-director, while the methyl group (-CH₃) exerts ortho/para-directing effects. Frontier molecular orbital analysis (HOMO/LUMO) reveals iodine’s electrophilic attack preference at the C3 position due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to C5 . Validate models with Hammett σ constants or experimental kinetic data .

Q. What are the challenges in characterizing the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Iodine Stability : The C–I bond is susceptible to hydrolysis under basic conditions. Use anhydrous Pd catalysts (e.g., Pd(PPh₃)₄) in degassed toluene/ethanol.
  • Byproduct Formation : Monitor for desulfonylation via LC-MS; optimize protecting groups (e.g., Boc for NH₂) if needed.
  • Catalyst Loading : Lower Pd concentrations (0.5–1 mol%) reduce side reactions while maintaining efficiency .

Data Contradiction and Resolution

Q. Conflicting reports exist regarding the compound’s solubility in polar vs. non-polar solvents. How can this be resolved experimentally?

  • Methodological Answer :

  • Solubility Screen : Test in graded series (water, methanol, DMSO, toluene) at 25°C.
  • Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to correlate with observed solubility.
  • Thermodynamic Analysis : Use van’t Hoff plots to determine ΔHsol and ΔSsol from temperature-dependent solubility data. Contradictions may arise from impurities; ensure ≥99% purity via preparative HPLC .

Safety and Handling

Q. What precautions are critical when handling 3-Iodo-4-methylbenzenesulfonamide due to potential iodine release?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile iodine.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Neutralize iodine residues with sodium thiosulfate before disposal.
  • Storage : Desiccate at 2–8°C in amber vials to prevent photodecomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.